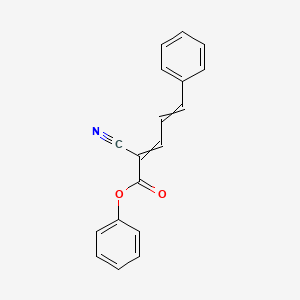
Phenyl 2-cyano-5-phenylpenta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-cyano-5-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C₁₈H₁₃NO₂. It is characterized by its conjugated diene system and cyano group, which contribute to its unique chemical properties. This compound is often used as a building block in organic synthesis due to its reactivity and structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl 2-cyano-5-phenylpenta-2,4-dienoate can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with methacrylic acid in the presence of a base, followed by the addition of a cyano group. Another method includes the reaction of phenylacetylene with carbon dioxide, followed by acid hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 2-cyano-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings and the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, amines, and various oxidized compounds.
Applications De Recherche Scientifique
Phenyl 2-cyano-5-phenylpenta-2,4-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Phenyl 2-cyano-5-phenylpenta-2,4-dienoate involves its interaction with various molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The conjugated diene system allows for interactions with enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-Cyano-5-phenyl-2,4-pentadienic acid: Similar in structure but differs in the functional groups attached.
2-Cyano-5-phenyl-2,4-pentadienamide: Another related compound with amide functionality.
5-Phenyl-2,4-pentadienophenone: Contains a ketone group instead of an ester.
Propriétés
Numéro CAS |
143412-61-7 |
|---|---|
Formule moléculaire |
C18H13NO2 |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
phenyl 2-cyano-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C18H13NO2/c19-14-16(11-7-10-15-8-3-1-4-9-15)18(20)21-17-12-5-2-6-13-17/h1-13H |
Clé InChI |
RVARKSBORJVMMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=C(C#N)C(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




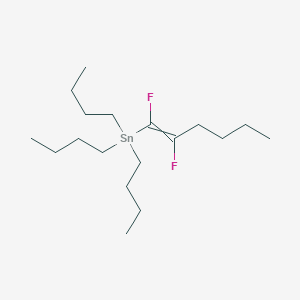
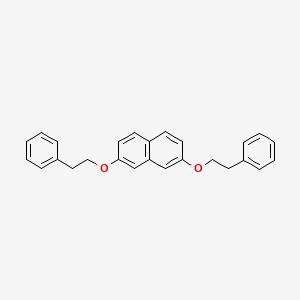



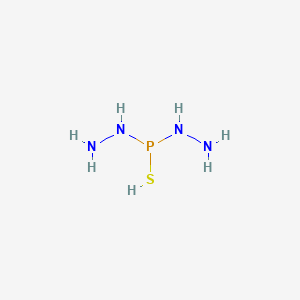
methanone](/img/structure/B12555267.png)

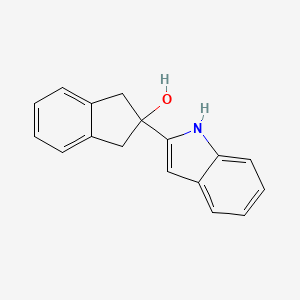
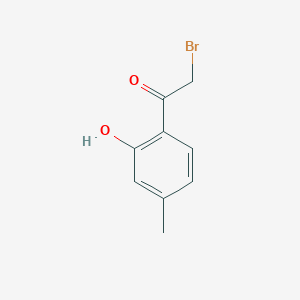
![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)
